molecular formula C16H15N3O B15103524 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide

1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide

Cat. No.: B15103524
M. Wt: 265.31 g/mol
InChI Key: DNIOMICTFGEGGL-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Pyridine Derivative Introduction: The 3-methylpyridin-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 1-methyl-N-(3-methylpyridin-2-yl)-1H-benzimidazole-6-carboxamide

Comparison

1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-6-carboxamide is unique due to its indole core, which imparts specific biological activities not found in similar compounds with different cores, such as pyrazole or benzimidazole. The presence of the indole core can enhance binding affinity to certain receptors and enzymes, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-N-(3-methylpyridin-2-yl)indole-6-carboxamide

InChI

InChI=1S/C16H15N3O/c1-11-4-3-8-17-15(11)18-16(20)13-6-5-12-7-9-19(2)14(12)10-13/h3-10H,1-2H3,(H,17,18,20)

InChI Key

DNIOMICTFGEGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

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